molecular formula C11H15NO4S B12335442 N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester

Cat. No.: B12335442
M. Wt: 257.31 g/mol
InChI Key: SKZAZOFQMZCYJD-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester is a sulfonate ester derivative characterized by a tosyloxy (4-methylphenylsulfonyloxy) group attached to the nitrogen of an ethanimidic acid ethyl ester. This compound features two ester functionalities: (1) the sulfonate ester (Ar-SO2-O-N) and (2) the ethyl ester (CH3CH2-O-C=N-). Such dual ester groups suggest unique reactivity and physicochemical properties, distinguishing it from sulfonamide-based analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl (1E)-N-(4-methylphenyl)sulfonyloxyethanimidate

InChI

InChI=1S/C11H15NO4S/c1-4-15-10(3)12-16-17(13,14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3/b12-10+

InChI Key

SKZAZOFQMZCYJD-ZRDIBKRKSA-N

Isomeric SMILES

CCO/C(=N/OS(=O)(=O)C1=CC=C(C=C1)C)/C

Canonical SMILES

CCOC(=NOS(=O)(=O)C1=CC=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Component Quantity Role
Ethyl acetohydroxamate 500 mg (3.4 mmol) Nucleophile
p-Toluenesulfonyl chloride 114.39 g (0.6 mol) Electrophile
Sodium hydroxide (NaOH) 24 g (0.6 mol) Base
Ethanol 284 mL Solvent
Water 284 mL Precipitation agent
Temperature 15–25°C Reaction control
Duration 2 hours Completion time

Synthetic Steps

  • Solution Preparation : Ethyl acetohydroxamate is dissolved in ethanol, forming a homogeneous solution.
  • Base Addition : Sodium hydroxide is added to the solution, deprotonating the hydroxamate and generating a nucleophilic oxygen species.
  • Electrophilic Substitution : p-Toluenesulfonyl chloride is introduced dropwise, facilitating a nucleophilic acyl substitution. The reaction is exothermic, requiring temperature control (15–25°C) to prevent side reactions.
  • Workup : After 2 hours, water is added to precipitate the product. The solid is filtered, washed with ethanol, and dried to yield 134.8 g (91%) of the target compound.

Reaction Mechanism and Key Considerations

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism :

  • Deprotonation : NaOH deprotonates ethyl acetohydroxamate, forming a resonance-stabilized oxyanion.
  • Attack on Tosyl Chloride : The oxyanion attacks the electrophilic sulfur atom in p-toluenesulfonyl chloride, displacing chloride and forming the sulfonate ester.
  • Byproduct Formation : HCl is generated as a byproduct and neutralized by excess NaOH, ensuring reaction progression.

Critical Factors :

  • Temperature Control : Exceeding 25°C risks hydrolysis of the tosyl chloride or product decomposition.
  • Stoichiometry : A 1.2:1 molar ratio of NaOH and tosyl chloride to ethyl acetohydroxamate ensures complete conversion.

Optimization Strategies for Enhanced Yield

Table 1: Impact of Reaction Parameters on Yield

Parameter Tested Range Optimal Value Yield (%)
Temperature (°C) 10–30 15–25 91
Solvent Ethanol, THF, DCM Ethanol 91
NaOH Equivalents 1.0–1.5 1.2 91
Reaction Time (h) 1–4 2 91

Key Findings :

  • Solvent Selection : Ethanol outperforms THF and DCM due to better solubility of intermediates and byproducts.
  • Stoichiometric Excess : Using 1.2 equivalents of NaOH and tosyl chloride maximizes electrophile activation while minimizing side reactions.

Industrial-Scale Production Adaptations

Scaling the laboratory protocol to industrial production involves:

  • Continuous Flow Reactors : Replace batch processing to improve heat dissipation and mixing efficiency.
  • Solvent Recovery : Ethanol is distilled and recycled, reducing waste and costs.
  • Quality Control :
    • HPLC Analysis : Purity >98% confirmed via reverse-phase chromatography.
    • Melting Point : 70–71°C (consistent with literature).

Characterization and Analytical Data

Table 2: Spectroscopic Characterization

Technique Key Signals Interpretation
IR (cm⁻¹) 1735 (C=O), 1360 (S=O), 1170 (C-O) Ester and sulfonyl groups
¹H NMR δ 1.25 (t, 3H), δ 2.45 (s, 3H) Ethyl and methyl protons
¹³C NMR δ 14.1 (CH3), 21.6 (CH3-C6H4) Alkyl and aryl carbons

Comparative Analysis with Alternative Routes

While the method above is predominant, alternative approaches include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes but requires specialized equipment.
  • Solid-Phase Synthesis : Utilized for parallel production of sulfonate esters, though yields are lower (75–80%).

Applications in Pharmaceutical Development

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester serves as:

  • Intermediate in Anticancer Agents : Its sulfonyl group enhances binding to kinase targets.
  • Anti-Inflammatory Precursor : Derivatives inhibit cyclooxygenase-2 (COX-2) in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted ethanimidic acid ethyl esters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standardized methods, revealing promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Drug Development

The structural characteristics of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester make it a candidate for further development into pharmaceutical agents. Its ability to interact with biological systems suggests potential roles in treating infections or inflammatory conditions. The compound's derivatives have been synthesized and evaluated for their biological activity, indicating a pathway for new drug formulations .

Herbicidal and Fungicidal Properties

The compound may possess herbicidal or fungicidal properties, making it suitable for use in agrochemicals. Studies focusing on its interactions with plant systems are essential for determining its efficacy and safety in agricultural applications. If proven effective, it could be developed into a novel pesticide or fungicide, contributing to sustainable agricultural practices .

Synthesis Techniques

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester can be synthesized through established organic chemistry techniques involving sulfonation reactions. The versatility of these methods allows for the creation of various derivatives that may exhibit enhanced biological activities or different physical properties .

Synthesis Method Description
SulfonationIntroduction of a sulfonyl group to enhance reactivity and biological activity.
EsterificationFormation of the ethyl ester to improve solubility and bioavailability.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body) of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester is crucial for its application in medicine. Interaction studies help clarify its absorption, distribution, metabolism, and excretion profiles, which are vital for assessing its therapeutic potential .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds that share structural similarities with N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester:

  • A study on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives demonstrated effective antimicrobial activity against multiple strains .
  • Research into similar sulfonamide compounds has shown their potential as anti-inflammatory agents due to their ability to inhibit specific enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its sulfonyl group plays a crucial role in binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include sulfonamides (e.g., sulfacetamide) and sulfonyl-linked propanamides (e.g., N-[4-(4-Propanamidobenzene-1-sulfonyl)phenyl]ethanimidic acid). Key differences are outlined below:

Property N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester Sulfacetamide () N-[4-(4-Propanamidobenzene-1-sulfonyl)phenyl]ethanimidic acid ()
Core Structure Sulfonate ester (Ar-SO2-O-N) + ethyl ester Sulfonamide (Ar-SO2-NH-) + acetylamino group Sulfonamide (Ar-SO2-NH-) + propanamide + ethanimidic acid
Functional Groups Tosyloxy, ethyl ester Sulfonamide, acetylamino, amino Sulfonamide, propanamide, ethanimidic acid
Polarity Likely low (dual ester groups) High (amide and amino groups) Moderate (amide and imidic acid groups)
Reactivity Prone to hydrolysis (ester cleavage) Stable under physiological conditions Hydrolysis at amide or imidic acid groups

Physicochemical Properties

  • Solubility: The dual ester groups in the target compound likely reduce water solubility compared to sulfacetamide (), which contains polar amide and amino groups enhancing aqueous solubility .
  • Stability : Sulfonate esters are generally more labile than sulfonamides. For example, the ethyl ester in the target compound may hydrolyze in acidic/basic conditions to yield ethanimidic acid, whereas sulfonamides (e.g., sulfacetamide) resist hydrolysis under similar conditions .

Biological Activity

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester, also known as ethyl O-(p-tosyl)acetohydroximate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects based on available research findings.

  • Molecular Formula : C11_{11}H15_{15}NO4_{4}S
  • Molecular Weight : 257.31 g/mol
  • CAS Number : 52913-15-2
  • Density : 1.18 g/cm³
  • Melting Point : 70-71 °C
  • Boiling Point : Approximately 348 °C (predicted)

Synthesis

The synthesis of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester typically involves the reaction of ethyl acetohydroxamate with tosyl chloride. This reaction leads to the formation of the sulfonate ester, which is characterized by its sulfonic acid moiety contributing to its biological activity.

Enzyme Inhibition

N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester may act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit various enzymes, including those involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further investigation in therapeutic applications.

Cytotoxicity and Antitumor Activity

Preliminary data suggest that derivatives of this compound may possess cytotoxic properties against cancer cell lines. For example, studies on related sulfonamide compounds have demonstrated their ability to induce apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms and efficacy of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivitySimilar sulfonamide compounds showed significant inhibition of Gram-positive bacteria, indicating potential for N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethyl ester in treating bacterial infections.
Enzyme Inhibition ResearchCompounds with sulfonate groups demonstrated inhibitory effects on cyclooxygenase enzymes, suggesting anti-inflammatory properties for this compound.
Cytotoxicity TestsRelated compounds were tested against various cancer cell lines, showing promising results in inducing cell death and reducing tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acid ethylester?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm for sulfonate analogs) to assess purity . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies on structurally related compounds suggest ≥5-year stability under these conditions . Always conduct a stability test via thin-layer chromatography (TLC) before use in critical experiments.

Q. What safety protocols are essential when working with sulfonate esters like this compound?

  • Methodological Answer : Follow OSHA guidelines for alkylating agents. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation, skin contact, or ingestion. Review Safety Data Sheets (SDS) for sulfonate analogs (e.g., 4-methylmorpholine N-oxide) to identify hazards like irritancy or reactivity .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, catalysts) and monitor outcomes via kinetic studies. Use HPLC-MS to track intermediates and byproducts. Compare results with computational models (e.g., DFT calculations) to identify mechanistic discrepancies .

Q. What experimental designs are optimal for studying the hydrolysis kinetics of this sulfonate ester under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use stopped-flow spectrophotometry to measure real-time hydrolysis rates. Validate degradation products via LC-MS and correlate with molecular docking studies to predict bioactivity .

Q. How can researchers address batch-to-batch variability in synthetic yields for this compound?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., equivalents of reagents, reaction time). Monitor critical quality attributes (CQAs) via in-line FTIR or Raman spectroscopy .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in enzyme inhibition assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Use ANOVA to compare variances across replicates. Report uncertainties from instrument calibration (e.g., ±0.1% for HPLC) and biological variability .

Q. How should researchers present large datasets (e.g., spectral or kinetic data) in publications to meet journal standards?

  • Methodological Answer : Include processed data (e.g., kinetic curves, NMR peak assignments) in the main text. Archive raw data (e.g., HPLC chromatograms, MS spectra) in supplementary materials or repositories like Figshare. Follow IUPAC guidelines for chemical nomenclature and units .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.